3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
“3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The condensation of the corresponding abromoketones with formamidine acetate in liquid ammonia was revealed to be a useful method for the synthesis of such imidazole derivatives .Molecular Structure Analysis
The InChI code for “3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is 1S/C9H8BrN3/c1-7-12-6-9(10)13(7)8-3-2-4-11-5-8/h2-6H,1H3 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . A multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .Physical And Chemical Properties Analysis
The predicted boiling point of “3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is 485.3±40.0 °C, and its predicted density is 1.32±0.1 g/cm3 .Scientific Research Applications
Photoinduced Tautomerization
3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine and its derivatives are studied for their unique photoreactions, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) in nonpolar media. These photoreactions are crucial for understanding and designing photoactive materials (Vetokhina et al., 2012).
Catalysis in Organic Synthesis
5-bromo-2-(1H-imidazol-2-yl)pyridine, a related compound, facilitates CuI-catalyzed hydroxylation of aryl bromides. This discovery is significant in organic synthesis, particularly in the transformation of aryl bromides into substituted phenols (Jia et al., 2011).
Molecular Structure Analysis
Studies on similar compounds like 1H- and 3H-imidazo[4,5-b]pyridine reveal important insights into molecular structure and vibrational energy levels, essential for the development of new materials and pharmaceuticals (Lorenc et al., 2008).
Tuning of Electronic Properties
The ancillary ligand in heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including derivatives of 2-(1 H-tetrazol-5-yl)pyridine and 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, plays a crucial role in color tuning and electronic properties. This has implications in light-emitting devices and biological labeling (Stagni et al., 2008).
Synthesis of Anticancer and Antimicrobial Agents
Compounds derived from 6-bromo-2-(substituted)-3 H -imidazo[4,5-b]pyridine show potential as anticancer and antimicrobial agents. This highlights the importance of this chemical class in pharmaceutical research (Shelke et al., 2017).
Safety And Hazards
Future Directions
Imidazole is better known due to its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
3-bromo-5-(2-methylimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-12-2-3-13(7)9-4-8(10)5-11-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVTYPUVIGYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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